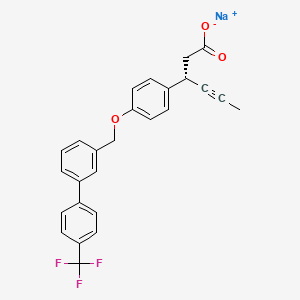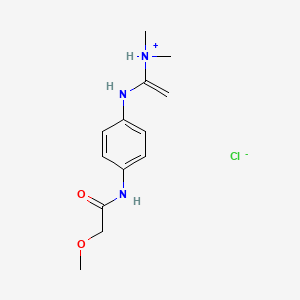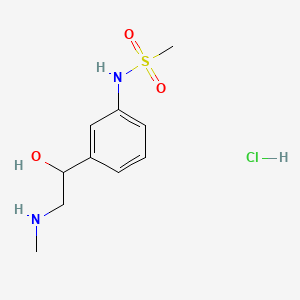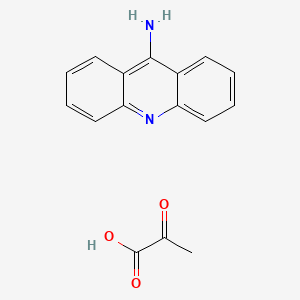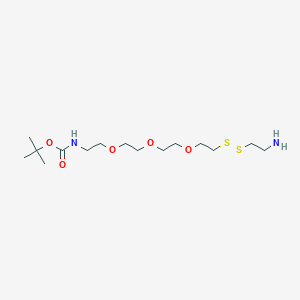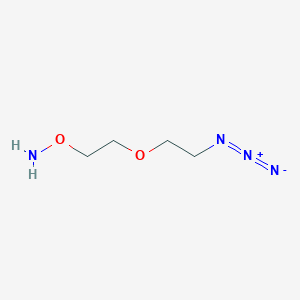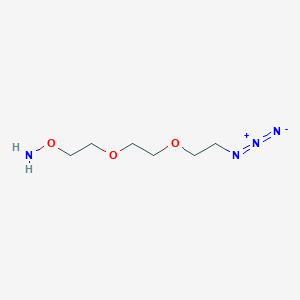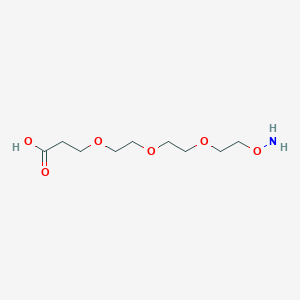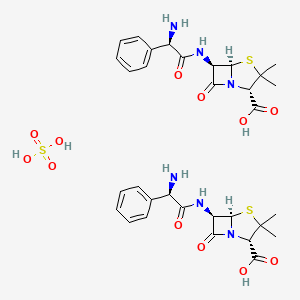
Ampicillin hemisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampicillin hemisulfate is the hemisulfate salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections. This includes respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis. It may also be used to prevent group B streptococcal infection in newborns. It is used by mouth, by injection into a muscle, or intravenously. It is not useful for the treatment of viral infections.
Aplicaciones Científicas De Investigación
Germ Cell Toxicity Studies : A study found that the combination of ampicillin and sulphasalazine has a reversible antifertility effect in male rats. This suggests potential applications in fertility research or contraceptive development (Gupta, Maheshwari, & Kumar, 2013).
Environmental Impact : Research on the degradation of ampicillin in wastewater explored the effectiveness of various electrochemical advanced oxidation processes (EAOPs) in removing this antibiotic and its antimicrobial activity from treated water, highlighting its environmental significance (Vidal et al., 2019).
Impact on Algal Strains : A study investigated the influence of ampicillin on the algae Chlorella sorokiniana, finding that it enhanced certain fatty acids and chlorophyll contents while inhibiting growth and carotenoid production. This has implications for algal culture and bioprocessing (Wang & Sheng, 2021).
Biotransformation in Wastewater Treatment : Ampicillin was studied for its biotransformation by a nitrifying consortium in wastewater treatment. This research is crucial for understanding how wastewater treatment processes can be optimized to handle antibiotic contamination (Ramírez Muñoz, Cuervo López, & Texier, 2020).
Vibrational Spectra and Molecular Interactions : A study focused on the molecular properties of ampicillin using dimeric and tetrameric models, contributing to a deeper understanding of its chemical reactivity and bonding characteristics, which is vital for pharmaceutical formulation (Shukla, Khan, Tandon, & Sinha, 2017).
Analytical Method Development : Research has been conducted on developing and validating new analytical methods for the quality control of ampicillin, which is crucial for ensuring the therapeutic efficacy and safety of this drug (Tótoli & Salgado, 2014).
Degradation Studies : Studies on the degradation of ampicillin under various conditions are essential for understanding its stability and developing effective storage and handling protocols (Naveed, Mateen, & Nazeer, 2014).
Pharmacokinetics and Bioequivalence : Investigations into the pharmacokinetics and bioequivalence of ampicillin formulations are fundamental for optimizing dosing regimens and ensuring equivalent therapeutic outcomes (Wu et al., 2010).
Propiedades
Número CAS |
7490-86-0 |
|---|---|
Nombre del producto |
Ampicillin hemisulfate |
Fórmula molecular |
C32H40N6O12S3 |
Peso molecular |
796.88 |
Nombre IUPAC |
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3,3-dimethyl-6-oxo-, (2S-(2alpha,5alpha,6beta(S*)))-, sulfate (2:1) |
InChI |
1S/2C16H19N3O4S.H2O4S/c2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);(H2,1,2,3,4)/t2*9-,10-,11+,14-;/m11./s1 |
Clave InChI |
QYETVTFBDRINOR-PHGYPNQBSA-N |
SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](c3ccccc3)N)C(=O)O)C.OS(=O)(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ampicillin hemisulfate, Ampicillin sulfate, Diampicillin sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




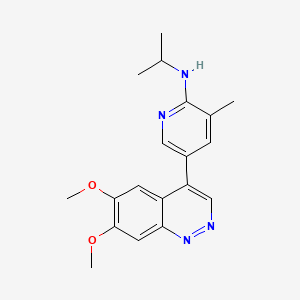
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)
